1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is structurally related to thymine, a naturally occurring nucleobase found in DNA. The addition of the 2-hydroxyethoxy and iodine groups to the thymine molecule enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine typically involves multiple steps, starting from thymine. One common method includes the following steps:
Protection of the Hydroxyl Group: The starting material, thymine, is first protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form silyl ethers.
Lithiation and Iodination: The protected thymine is then treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-70°C) to form a dilithium salt.
Deprotection and Hydroxyethoxylation: The silyl protecting group is removed, and the resulting compound is reacted with ethylene oxide to introduce the 2-hydroxyethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones when reacted with oxidizing agents.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include bases like LDA, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The iodine atom and hydroxyethoxy group enhance its ability to form stable complexes with nucleic acids, thereby inhibiting the activity of enzymes involved in DNA replication and transcription . The molecular targets include DNA polymerases and reverse transcriptases, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine can be compared with other similar compounds such as:
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanyl-thymine (HEPT): This compound has a phenylsulfanyl group instead of iodine and is known for its antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil (Acyclothymidine): This compound lacks the iodine atom and is used in the study of nucleic acid analogs.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121749-88-0 |
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Molecular Formula |
C8H11IN2O4 |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-iodo-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11IN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChI Key |
HFOKXLMPRKUYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)I |
Origin of Product |
United States |
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